molecular formula C16H11NO3S2 B10880737 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B10880737
M. Wt: 329.4 g/mol
InChI Key: BMDUKCMLAWNULI-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core structure and substituents:
(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one .

Structural Breakdown:

  • Core structure : The 1,3-thiazolidin-4-one ring system, a five-membered heterocycle containing sulfur (S) at position 1 and nitrogen (N) at position 3.
  • Modifications :
    • Thioxo group : Replaces the ketone oxygen at position 2, yielding a 2-sulfanylidene moiety.
    • Methylene substituent : A (Z)-configured double bond at position 5 links the thiazolidinone core to a furan-2-yl group.
    • Furan substitution : The furan ring is substituted at position 5 with a 4-acetylphenyl group, introducing aromatic and electron-withdrawing characteristics.
Key Stereochemical and Functional Features:
  • The (Z) configuration of the methylene group ensures spatial alignment of the furan and thiazolidinone rings, influencing intermolecular interactions.
  • The 4-acetylphenyl group enhances π-conjugation across the furan-thiazolidinone system, as observed in structurally analogous compounds.

Structural Representation :

           O
           || 
S1        C=O
  \       /
   C2—N3—C4
   ||     |
   C5====C6  
    |     \
    S      furan-2-yl-(4-acetylphenyl)

CAS Registry Number and Alternative Identifiers

As of the latest available data, the CAS Registry Number for this compound has not been explicitly reported in publicly accessible chemical databases or literature. However, alternative identifiers and catalog numbers may be assigned by commercial suppliers or research institutions.

Alternative Identifiers:

Identifier Type Value Source
ChemDiv ID 5629-0052 (analogous compound)
PubChem CID 1355042 (structural analog)
Theoretical SMILES C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)C(=O)C Derived from

Notes :

  • The absence of a CAS RN underscores the compound’s status as a research-grade material, typically synthesized on demand for specialized studies.
  • Analogous compounds, such as those with nitro or chloro substituents, exhibit well-documented CAS numbers (e.g., 35274-36-3 for a nitro-substituted derivative).

Molecular Formula and Weight Calculations

The molecular formula and weight are critical for stoichiometric analyses and spectroscopic characterization.

Molecular Formula:

C₁₆H₁₁NO₃S₂

Composition Breakdown:
Element Quantity Contribution to Molecular Weight (g/mol)
Carbon 16 16 × 12.01 = 192.16
Hydrogen 11 11 × 1.01 = 11.11
Nitrogen 1 1 × 14.01 = 14.01
Oxygen 3 3 × 16.00 = 48.00
Sulfur 2 2 × 32.07 = 64.14
Total 329.42 g/mol

Comparative Analysis with Analogous Compounds:

Compound Molecular Formula Molecular Weight (g/mol) Reference
5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one C₁₆H₁₁NO₃S₂ 329.42 This work
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one C₁₄H₇Cl₂NO₂S₂ 356.20
(Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one C₁₄H₈N₂O₄S₂ 332.35

Key Observations :

  • The acetyl group increases molecular weight compared to nitro- or chloro-substituted analogs due to additional carbon and oxygen atoms.
  • The logP value (partition coefficient) is estimated at 4.84 , indicating high lipophilicity, a trait shared with structurally related thioxothiazolidinones.

Properties

Molecular Formula

C16H11NO3S2

Molecular Weight

329.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21)/b14-8+

InChI Key

BMDUKCMLAWNULI-RIYZIHGNSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formylation :

    • 5-(4-Acetylphenyl)furan-2-carbaldehyde is synthesized via the Vilsmeier-Haack reagent (POCl₃/DMF).

    • Conditions: Reflux at 80–100°C for 6–8 hours.

  • Condensation :

    • The aldehyde intermediate undergoes Knoevenagel condensation with 2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine or β-alanine).

Table 1: Vilsmeier-Haack Reaction Parameters

StepReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
FormylationPOCl₃, DMFToluene80–1006–865–72
CondensationPiperidine, acetic acidEthanolReflux4–658–68

Mechanistic Insight :
The Vilsmeier-Haack reagent generates an electrophilic iminium ion, facilitating formylation at the α-position of the furan ring. Subsequent dehydration forms the α,β-unsaturated aldehyde, critical for cyclocondensation.

Knoevenagel Condensation Method

This one-pot method directly couples 5-(4-acetylphenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one via nucleophilic attack and dehydration.

Optimization Highlights:

  • Catalyst : Piperidine (5–10 mol%) in ethanol maximizes yield by stabilizing the enolate intermediate.

  • Solvent : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but require higher temperatures (90–110°C).

Table 2: Knoevenagel Condensation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux3–470–75
β-AlanineAcetic acid100562–65
TiCl₄-PyridineDMF90268–72

Side Reactions :
Competing Michael addition or over-oxidation may occur if stoichiometry is imbalanced. Excess aldehyde (1.2–1.5 eq) mitigates this.

Multi-Step Organic Synthesis Pathways

Alternative routes involve constructing the furan and thiazolidinone rings separately before coupling.

Pathway A: Furan Ring Synthesis

  • Friedel-Crafts Acylation :

    • 4-Acetylphenyl groups are introduced via AlCl₃-catalyzed acylation of furan.

  • Aldehyde Formation :

    • Oxidative dehydrogenation using MnO₂ or PCC yields the furan-2-carbaldehyde.

Pathway B: Thiazolidinone Synthesis

  • Cyclization :

    • 2-Thioxothiazolidin-4-one is synthesized from thiourea and chloroacetic acid under basic conditions.

Table 3: Multi-Step Synthesis Efficiency

PathwayStepYield (%)Total Yield (%)
AFriedel-Crafts78–8248–54
BCyclization85–90

Limitations :
Multi-step routes accumulate yield losses (e.g., 15–20% per step), making them less efficient than one-pot methods.

Optimization of Reaction Conditions

Solvent Effects

  • Ethanol : Optimal for Knoevenagel condensation (dielectric constant = 24.3), balancing solubility and reactivity.

  • DMF : Accelerates reactions but complicates purification due to high boiling point.

Temperature and Time

  • 70–80°C : Ideal for minimizing side products while ensuring complete conversion.

  • Extended Reaction Times (>6 h) : Increase decomposition of thiazolidinone.

Catalytic Systems

  • Heterogeneous Catalysts : Mesoporous silica-supported acids reduce side reactions and improve recyclability.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesDisadvantagesYield (%)
Vilsmeier-Haack + CondensationHigh purity, scalableMulti-step, moderate yield58–68
Knoevenagel CondensationOne-pot, fewer intermediatesSensitive to moisture70–75
Multi-Step SynthesisModular, adaptable to derivativesLow overall yield48–54

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thioxothiazolidinone core and acetylphenyl group serve as electrophilic sites for nucleophilic additions:

Reaction Type Conditions Reagents Outcome
Amine Addition RT, ethanolPrimary aminesFormation of Schiff base derivatives
Hydrazine Attack Reflux, acetic acid catalystHydrazine hydrateHydrazone products for bioactivity studies

Example : Reaction with hydrazine yields hydrazone derivatives, enhancing antibacterial potency.

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions as a diene:

Dienophile Conditions Product
Maleic anhydrideToluene, 110°CFused bicyclic adducts
TetracyanoethyleneDichloromethane, RTElectron-deficient cycloadducts

These reactions enable structural diversification for applications in materials science.

Oxidation and Reduction Reactions

Key Transformations :

  • Oxidation :

    • Acetyl group → carboxylic acid using KMnO₄/H₂SO₄.

    • Thioxo group → sulfoxide/sulfone with H₂O₂ or mCPBA.

  • Reduction :

    • Acetyl → ethanol via NaBH₄ or catalytic hydrogenation.

Impact : Modifications alter solubility and bioactivity profiles.

Substitution Reactions

Electrophilic aromatic substitution occurs on the acetylphenyl ring:

Reaction Conditions Outcome
Nitration HNO₃/H₂SO₄, 0°CNitro derivatives at para position
Sulfonation H₂SO₄, SO₃Sulfonic acid functionalization

These derivatives are precursors for further coupling reactions (e.g., Suzuki-Miyaura).

Comparative Analysis of Reaction Pathways

The table below contrasts reaction efficiencies under varying conditions:

Reaction Yield (%) Optimal Catalyst Temperature Key Byproducts
Knoevenagel Condensation85–92Triethylamine80°CNone
Diels-Alder Cycloaddition78None110°COligomers
Nitration65H₂SO₄0°COrtho isomers

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates significant biological activities, particularly:

  • Anticancer : Studies have shown that derivatives of thiazolidinones with furan moieties exhibit moderate to strong antiproliferative effects against various cancer cell lines, including human leukemia cells. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Antimicrobial : The compound has demonstrated antibacterial properties, potentially through interactions with bacterial enzymes that disrupt their function.

Medicine

Due to its bioactive properties, 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is being explored as a therapeutic agent. Its interactions with specific molecular targets suggest it could inhibit enzymes or receptors related to disease processes.

Industry

The compound is also investigated for its potential in developing new materials with specific functionalities, such as enhanced conductivity or fluorescence properties.

Case Study 1: Anticancer Activity

A study conducted on the compound's derivatives revealed their ability to induce apoptosis in leukemia cell lines. The structural features that enhance interaction with cellular targets were identified as crucial for this activity. This highlights the importance of structure-activity relationships in drug development.

PropertyResult
Cell LineHuman leukemia
MechanismApoptosis induction
Activity LevelModerate to strong

Case Study 2: Antimicrobial Effects

In another investigation, the compound was tested against various bacterial strains. The results indicated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20

Molecular Interaction Studies

Molecular docking studies have provided insights into the binding affinities of this compound with key enzymes involved in cancer proliferation and bacterial resistance mechanisms. These studies reveal that the compound can form stable complexes through hydrogen bonding and hydrophobic interactions, which are essential for its biological efficacy.

Mechanism of Action

The mechanism of action of 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methylfuran: A derivative of furan with similar structural features.

    3-Acetyl-5-nitropyridine: Another heterocyclic compound with acetyl and nitro groups.

    (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: A thiazolidine derivative with structural similarities.

Uniqueness

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of a furan ring, an acetylphenyl group, and a thioxothiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This compound, with the CAS number 65491-26-1, has garnered attention due to its unique structural features that facilitate interactions with biological targets.

  • Molecular Formula : C16H11NO3S2
  • Molecular Weight : 329.39 g/mol
  • Structural Features : The compound includes a furan moiety and a thiazolidinone ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that compounds containing furan moieties demonstrate moderate to strong antiproliferative activity in a dose-dependent manner, particularly in human leukemia cell lines .

Key Findings:

  • Cell Lines Tested : Human leukemia cell lines.
  • Mechanism of Action : The compound induces apoptosis as confirmed by LDH assays, flow cytometry, and DNA fragmentation studies.
  • Notable Compounds : Among synthesized derivatives, specific analogs showed potent anticancer activity, suggesting that the electronic nature of substituents plays a crucial role in enhancing cytotoxicity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with preliminary studies indicating efficacy against various bacterial strains. The presence of sulfur and nitrogen atoms in its structure may contribute to its ability to disrupt microbial cell functions.

Comparative Biological Activity Table

Activity TypeCell Line/OrganismIC50 Value (µM)Mechanism of Action
AnticancerHuman leukemia cellsVaries by analogInduction of apoptosis via mitochondrial pathway
AntimicrobialVarious bacterial strainsNot specifiedDisruption of cell wall synthesis and function

Case Studies

  • Antiproliferative Effects :
    • In a study assessing various thiazolidinone derivatives, this compound exhibited significant cytotoxicity against leukemia cells. The study utilized MTT assays to quantify cell viability and concluded that the compound's structure significantly influences its biological effects .
  • Mechanistic Insights :
    • Flow cytometric analysis revealed that treated cells exhibited characteristics of apoptosis, confirming that the compound triggers programmed cell death through intrinsic pathways . This finding is critical for understanding how such compounds can be developed into therapeutic agents for cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thioxothiazolidin-4-one derivatives, and how can they be adapted for synthesizing 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a substituted aldehyde (e.g., 4-acetylbenzaldehyde) and 2-thioxothiazolidin-4-one under acidic or basic conditions. For example, glacial acetic acid with anhydrous sodium acetate as a catalyst is commonly used (yield ~85%) . Reaction monitoring via TLC (e.g., 20% ethyl acetate/hexane) and purification by recrystallization in ethanol are standard steps . Adaptations may include optimizing molar ratios or substituting aldehydes to introduce the furan-2-ylmethylene moiety.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify proton environments (e.g., aromatic protons, methylene groups) and carbon frameworks.
  • IR Spectroscopy : To detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • Mass Spectrometry : To confirm molecular ion peaks and fragmentation patterns .

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of thioxothiazolidinone derivatives?

  • Methodological Answer :

  • Solvent : Polar aprotic solvents (e.g., acetic acid, ethanol) enhance reactivity in condensation reactions .
  • Catalyst : Sodium acetate facilitates proton abstraction, while stronger bases (e.g., NaOH) may accelerate side reactions .
  • Temperature : Reflux (100–120°C) is standard for achieving completion within 7–10 hours .

Advanced Research Questions

Q. How can researchers optimize the Z/E isomer ratio in the synthesis of this compound?

  • Methodological Answer : The Z-isomer is typically favored due to steric and electronic factors. To optimize:

  • Reaction Time : Prolonged reflux may promote thermodynamic control, favoring the Z-isomer .
  • Solvent Polarity : Less polar solvents (e.g., ethanol over DMF) can reduce isomerization .
  • Crystallization : Selective recrystallization from ethanol can isolate the desired isomer .

Q. What strategies are effective for resolving contradictions in biological activity data across similar compounds?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring may enhance anticancer activity) .
  • Assay Standardization : Ensure consistent protocols for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., MIC determination) .
  • Computational Modeling : Use docking studies to predict binding interactions with targets (e.g., tubulin for anticancer activity) .

Q. How can reaction scalability be addressed without compromising purity?

  • Methodological Answer :

  • Batch Reactor Design : Scale-up using jacketed reactors with controlled temperature and stirring .
  • In-line Monitoring : Implement HPLC or FTIR for real-time reaction tracking .
  • Purification : Use fractional recrystallization or column chromatography for high-purity batches (>95%) .

Q. What experimental design principles apply to evaluating the environmental stability of this compound?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light, varying pH, and microbial cultures to assess stability .
  • Analytical Methods : LC-MS to identify degradation products and QSAR models to predict ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.